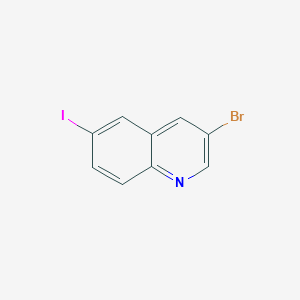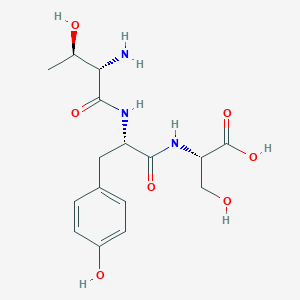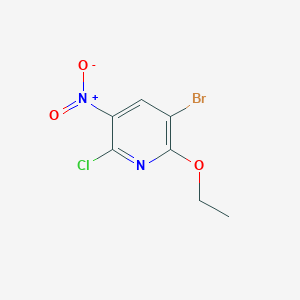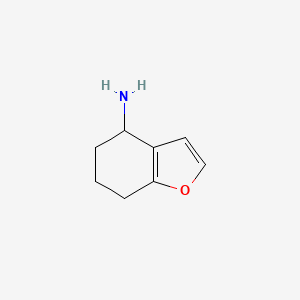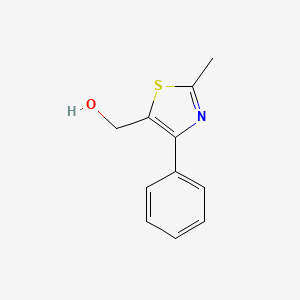
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, also known by its IUPAC name 6-fluorotetralin-2-ol, is an organic compound with the molecular formula C10H11FO . It is represented by the SMILES notation C1CC2=C (CC1O)C=CC (=C2)F .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be represented by the InChI code1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 . This indicates that the molecule consists of a tetrahydronaphthalene ring with a fluorine atom at the 6-position and a hydroxyl group at the 2-position. Physical And Chemical Properties Analysis
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a solid or liquid at room temperature . The exact melting point, boiling point, and density were not found in the search results. Its molecular weight is 166.19 .Aplicaciones Científicas De Investigación
Liquid Crystal Materials for Displays
Research has shown that liquid crystal materials incorporating fluoro-substituted tetrahydronaphthalene structures, such as 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, are promising for active matrix LCDs. These compounds, prepared through regioselective fluorination and hydrogenation, exhibit desirable properties like a wide nematic temperature range, low melting points, and significant dielectric anisotropy, making them suitable for TFT-display design (Kusumoto et al., 2004).
Fluorinated Building Blocks for Synthesis
The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives has been explored as a method to produce fluorinated building blocks for pharmaceutical or agricultural research. These compounds, obtained via aryne cycloaddition reactions, offer unprecedented substituent patterns that can serve as versatile precursors in the development of new drugs and agrochemicals (Masson & Schlosser, 2005).
Asymmetric Synthesis of Fluorinated Derivatives
Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, accessible through asymmetric synthesis, highlight the potential of fluoro-substituted tetrahydronaphthalenes in creating fluorinated amino alcohols and other complex molecules. This synthesis showcases the versatility of these compounds in organic chemistry and their potential applications in medicinal chemistry (Lázaro et al., 2016).
Photocatalytic Applications
The photocatalytic applications of fluoro-substituted tetrahydronaphthalenes demonstrate their utility in organic synthesis, such as in the 1,1-hydrofluoroalkylation of alkynes leading to fluoroalkylated cyclic ketones. These reactions provide a novel method for the construction of fluoroalkanes and highlight the role of these compounds in advancing synthetic methodologies (Wan et al., 2019).
Two-Photon Cell Imaging
Fluorinated tetrahydronaphthalenes have also been explored for their potential in bioimaging applications. For instance, derivatives of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol exhibit aggregation-induced emission (AIE) properties and two-photon absorption, making them suitable for esterase-sensitive fluorescence imaging in live cells. This application underscores the multifunctionality of fluorinated naphthalenes in the realm of biomedical research (Yoon et al., 2019).
Safety And Hazards
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBGKSOCINJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599298 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
85072-31-7 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

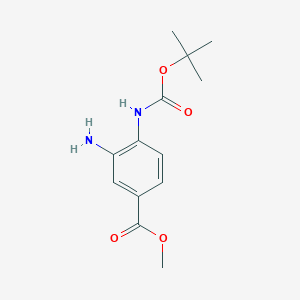
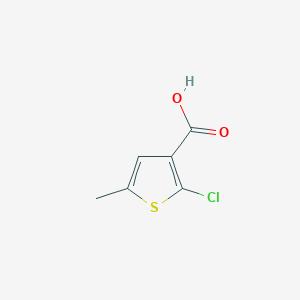
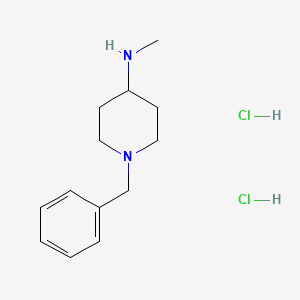
![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)
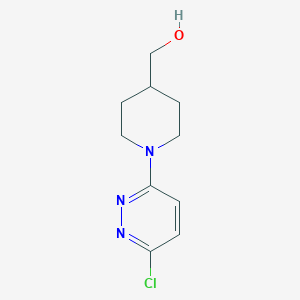
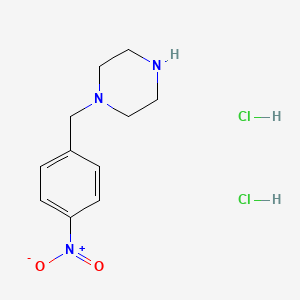
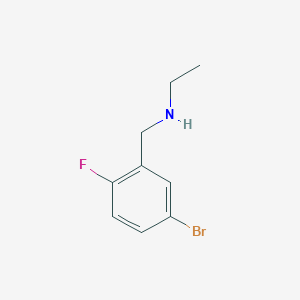
![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)
